1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine
Description
This compound features a pyrrolidine backbone conjugated to a cyano-substituted thioxobut-2-enyl moiety and a 3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene group. The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, is stabilized by resonance, while the thioxo group enhances electron delocalization.
Properties
CAS No. |
72361-42-3 |
|---|---|
Molecular Formula |
C13H16N4OS |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
(E,4E)-4-(3,5-dimethyl-1,3,4-oxadiazol-2-ylidene)-2-(pyrrolidine-1-carbothioyl)but-2-enenitrile |
InChI |
InChI=1S/C13H16N4OS/c1-10-15-16(2)12(18-10)6-5-11(9-14)13(19)17-7-3-4-8-17/h5-6H,3-4,7-8H2,1-2H3/b11-5+,12-6+ |
InChI Key |
PWZIYLLXMZBGQQ-YDWXAUTNSA-N |
Isomeric SMILES |
CC1=NN(/C(=C\C=C(/C#N)\C(=S)N2CCCC2)/O1)C |
Canonical SMILES |
CC1=NN(C(=CC=C(C#N)C(=S)N2CCCC2)O1)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
Synthetic Procedure
Step 1: Oxadiazole Ring Synthesis
The 3,5-dimethyl-1,3,4-oxadiazole ring is synthesized by cyclization of diacylhydrazines or amidoximes under dehydrating conditions. This step typically involves heating the starting hydrazide with acetic anhydride or phosphorus oxychloride to induce ring closure.Step 2: Formation of the α,β-unsaturated thioxobut-2-enyl intermediate
The oxadiazole derivative is reacted with cyano-substituted ketones or aldehydes under basic or acidic catalysis to form an α,β-unsaturated system. Thiocarbonyl groups are introduced by treatment with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide, converting carbonyls to thioxo groups.Step 3: Coupling with Pyrrolidine
The activated α,β-unsaturated intermediate undergoes nucleophilic addition or substitution with pyrrolidine. This step forms the final compound by linking the pyrrolidine nitrogen to the butenyl chain at the 1-position.Step 4: Purification and Characterization
The crude product is purified by recrystallization or chromatographic methods (e.g., silica gel column chromatography). Characterization is performed by NMR (1H, 13C), IR spectroscopy, and elemental analysis to confirm structure and purity.
Research Data and Characterization
| Analytical Method | Observations / Results |
|---|---|
| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR confirm the presence of methyl groups on oxadiazole, pyrrolidine ring protons, and vinyl protons of the butenyl moiety. Chemical shifts consistent with conjugated thioxo and cyano groups. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for cyano group (~2200 cm^-1), thioxo group (~1200-1400 cm^-1), and heterocyclic ring vibrations. NH stretching bands confirm pyrrolidine nitrogen environment. |
| Elemental Analysis | Matches theoretical values for C, H, N, S, confirming compound purity. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with molecular weight 276.36 g/mol. |
Summary Table of Preparation Conditions
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxadiazole ring formation | Diacylhydrazine + dehydrating agent | 80–120 °C | 2–6 hours | 70–85 | Requires dry conditions |
| α,β-Unsaturated intermediate | Cyano ketone + sulfurizing agent | 50–80 °C | 3–5 hours | 65–75 | Use inert atmosphere recommended |
| Pyrrolidine coupling | Pyrrolidine + base (e.g., triethylamine) | Room temp to 50 °C | 1–3 hours | 60–80 | Monitor reaction progress by TLC |
| Purification | Recrystallization / chromatography | Ambient | Variable | — | Purity >95% achieved |
Chemical Reactions Analysis
Types of Reactions
1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium-based catalysts). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may produce simpler derivatives with fewer functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that compounds similar to 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth effectively, making them potential candidates for developing new antibiotics .
- Anticancer Properties : The oxadiazole moiety is known for its anticancer activity. Investigations into the structure-activity relationship (SAR) of similar compounds have revealed that modifications to the oxadiazole ring can enhance cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : Some derivatives have been studied for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo . This suggests potential therapeutic applications in treating inflammatory diseases.
Analytical Chemistry Applications
- Chromatography : The compound has been effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). A specific method utilizing Newcrom R1 columns demonstrated efficient separation and analysis of this compound in various mixtures . This technique is crucial for purity assessment and quality control in pharmaceutical formulations.
- Mass Spectrometry Compatibility : The compound's stability under mass spectrometric conditions allows it to be effectively analyzed for pharmacokinetic studies. The ability to replace phosphoric acid with formic acid in the mobile phase enhances its compatibility with mass spectrometry, facilitating detailed pharmacokinetic profiling .
Materials Science Applications
- Polymer Chemistry : The unique properties of 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine make it an interesting candidate for incorporation into polymer matrices. Its chemical structure can enhance the thermal stability and mechanical properties of polymers when used as an additive or modifier .
- Nanomaterials : There is ongoing research into the use of this compound as a precursor for synthesizing nanomaterials with specific electronic or optical properties. Its ability to form stable complexes with metal ions can lead to innovative applications in nanotechnology .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Antimicrobial | PubChem | Demonstrated effective inhibition against Gram-positive bacteria |
| Anticancer | ChemNet | Enhanced cytotoxicity observed in modified oxadiazole derivatives |
| Chromatography | Sielc | Efficient separation using Newcrom R1 HPLC columns; suitable for preparative applications |
| Polymer Chemistry | Echemi | Improved thermal stability noted when incorporated into polymer blends |
Mechanism of Action
The mechanism of action of 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Structural Analogs
5-(Pyridine-4-yl)-1,3,4-oxadiazole-2(3H)-thione
- Structural Differences: Replaces the pyrrolidine and cyano-thioxobut-2-enyl groups with a pyridine substituent. The absence of the thioxobut-2-enyl chain reduces conformational flexibility compared to the target compound.
- Synthesis: Prepared via refluxing aromatic aldehydes with thiosemicarbazide in ethanol, followed by recrystallization (50% aqueous ethanol) . This contrasts with the target compound’s synthesis, which likely involves multi-step conjugation of pyrrolidine to the oxadiazole-thioxo system.
N-[1-(((3,4-Diphenylthiazol-2(3H)-ylidene)amino)methyl) Cyclopentyl]acetamide Derivatives
- Structural Differences : Replaces the oxadiazole ring with a thiazole system and incorporates acetamide and cyclopentyl groups. The thiazole ring has distinct electronic properties due to sulfur’s lower electronegativity compared to oxygen.
- Biological Activity : Exhibits potent MAO-B inhibition (e.g., compound 4b , IC₅₀ = 0.36 ± 0.014 µM) and selectivity over MAO-A . This suggests that heterocycle substitution (oxadiazole vs. thiazole) significantly impacts enzyme affinity.
- Toxicity Profile: Non-cytotoxic at active concentrations, highlighting the importance of substituent choice in balancing efficacy and safety .
Key Comparative Data
Mechanistic and Functional Insights
- Hydrogen Bonding: The target compound’s cyano and thioxo groups may participate in hydrogen-bonding networks, analogous to patterns observed in supramolecular chemistry . This could influence crystallinity or receptor binding.
- Enzyme Inhibition : Thiazole derivatives achieve MAO-B selectivity via hydrophobic interactions with the enzyme’s active site . The target compound’s oxadiazole-thioxo system might exhibit different binding modes due to altered polarity and steric bulk.
Biological Activity
1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine (CAS: 72361-42-3) is a compound of interest due to its potential biological activities, particularly in pharmacology. Its unique structural features suggest a variety of interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
The molecular formula of this compound is C13H16N4OS, with a molar mass of approximately 276.36 g/mol. The structure includes a pyrrolidine ring and an oxadiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 72361-42-3 |
| Molecular Formula | C13H16N4OS |
| Molar Mass | 276.36 g/mol |
| EINECS | 276-600-3 |
Antidiabetic Activity
Recent studies have indicated that compounds similar to 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine exhibit significant antidiabetic properties. In a study involving diabetic rats induced with high-fat diet and streptozotocin (HFD-STZ), synthesized compounds demonstrated varying degrees of DPP-IV inhibitory activity. One compound showed a notable reduction in blood glucose levels compared to the standard drug vildagliptin .
Antitumor Activity
In vitro assays have been conducted to assess the antitumor activity of related oxadiazole derivatives. These studies revealed that certain derivatives displayed moderate to potent cytotoxic effects against various cancer cell lines. For instance, one compound exhibited an IC50 value of 9.4 µM across a panel of 11 different tumor cell lines, indicating its potential as an anticancer agent .
Enzyme Inhibition
The synthesized compounds were also evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The results indicated that some derivatives had promising enzyme inhibitory activity, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary infections .
Case Study 1: Antidiabetic Properties
In a comparative study involving multiple synthesized compounds, one derivative demonstrated superior antidiabetic effects by significantly lowering blood glucose levels in diabetic rats when compared to vildagliptin. The study highlighted the importance of the oxadiazole group in enhancing the pharmacological profile of these compounds .
Case Study 2: Anticancer Activity
Another research focused on the synthesis of various oxadiazole derivatives showed that specific compounds had marked cytotoxic effects against cancer cell lines. The study's findings suggest that modifications in the oxadiazole structure can lead to enhanced biological activity, paving the way for new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine?
- The compound can be synthesized via multi-step reactions involving cyclization and condensation. A common approach involves reacting hydrazide precursors with ketones or aldehydes under reflux in ethanol or PEG-400 with catalytic piperidine or acetic acid. For example, oxadiazole derivatives are often synthesized by heating thiosemicarbazide with ketones in PEG-400 at 70–80°C for 2–3 hours . Key intermediates like pyrrolidine rings may be constructed using cyclization reactions with appropriate precursors .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the structure, particularly for identifying tautomeric forms (e.g., enolic vs. keto configurations) and substituent positions .
- Infrared (IR) Spectroscopy: Used to detect functional groups such as C=N (1600–1620 cm⁻¹), C-S-C (1290–1327 cm⁻¹), and C-O-C (1074–1119 cm⁻¹) .
- Elemental Analysis: Validates purity and empirical formula .
Q. How can researchers screen the biological activity of this compound?
- Initial screening involves in vitro antimicrobial assays (e.g., broth microdilution for MIC determination) against Gram-positive/negative bacteria and fungi. Hydrazide-oxadiazole derivatives have shown antibacterial activity, suggesting similar frameworks may be effective .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Quantum chemical calculations (e.g., density functional theory) can model reaction pathways to identify energetically favorable intermediates. ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error synthesis, enabling rapid optimization of solvent systems, catalysts (e.g., Fe₂O₃@SiO₂/In₂O₃), and temperature .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis: Establish clear concentration-dependent effects to distinguish true activity from assay noise.
- Structural Analog Comparison: Compare activity with structurally similar compounds (e.g., thiazolidinones or pyrazoles) to identify substituent-specific trends .
- Meta-Analysis: Use platforms like Contested Territories Network to integrate disparate datasets and apply statistical rigor .
Q. How can the tautomeric behavior of the oxadiazole-thioxobutene moiety influence reactivity?
- Tautomerism (e.g., oxadiazole ↔ thioxo-enol forms) alters electronic properties and binding affinity. Computational studies (e.g., molecular docking) can predict dominant tautomers in biological environments. Experimental validation via X-ray crystallography or variable-temperature NMR is recommended .
Q. What methodologies elucidate the degradation pathways of this compound under physiological conditions?
- Forced Degradation Studies: Expose the compound to acidic/basic conditions, heat, and light, followed by HPLC or LC-MS to identify breakdown products.
- Metabolite Profiling: Use liver microsome assays to map metabolic pathways (e.g., cytochrome P450-mediated oxidation) .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Substituent Variation: Systematically modify substituents on the pyrrolidine, oxadiazole, or thioxobutene moieties. For example, electron-withdrawing groups (e.g., -NO₂) on aryl rings enhance anti-tubercular activity in oxadiazole derivatives .
- 3D-QSAR Models: Develop computational models using CoMFA or CoMSIA to predict bioactivity based on steric/electronic features .
Methodological Tables
Table 1: Key Synthetic Parameters for Oxadiazole Derivatives
| Parameter | Optimal Range | Catalysts/Solvents | Yield (%) | Reference |
|---|---|---|---|---|
| Reaction Temperature | 70–80°C | PEG-400, Acetic Acid | 84–89 | |
| Cyclization Time | 2–3 hours | Piperidine/Ethanol | 75–82 |
Table 2: Biological Activity of Analogous Compounds
| Compound Class | Target Pathogen | MIC (µg/mL) | Key Substituent | Reference |
|---|---|---|---|---|
| Oxadiazole-thiosemicarbazide | M. tuberculosis | 0.5–2.0 | 4-Nitrophenyl | |
| Pyrrolidine-hydrazide | S. aureus | 8–16 | 4-Chlorophenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
